molecular formula C9H10FNO5S B13151657 Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate

Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate

Cat. No.: B13151657
M. Wt: 263.24 g/mol
InChI Key: YVUMSKISTFRAES-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate is an organic compound with the molecular formula C9H10FNO5S It is a derivative of benzoic acid, featuring a fluorine atom, a methoxy group, and a sulfamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-2-methoxybenzoic acid.

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 3-fluoro-2-methoxybenzoate.

    Sulfamoylation: The ester is then reacted with sulfamoyl chloride in the presence of a base such as pyridine to introduce the sulfamoyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The sulfamoyl group can be reduced to an amine group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-amino-2-methoxy-5-sulfamoylbenzoate.

    Hydrolysis: 3-fluoro-2-methoxy-5-sulfamoylbenzoic acid.

    Reduction: 3-fluoro-2-methoxy-5-aminobenzoate.

Scientific Research Applications

Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate exerts its effects depends on its application:

    Biochemical Interactions: The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity.

    Molecular Targets: Targets may include specific proteins or nucleic acids, depending on the biological context.

    Pathways Involved: The compound may influence signaling pathways related to inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxy-5-sulfamoylbenzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    Methyl 3-chloro-2-methoxy-5-sulfamoylbenzoate: Similar structure but with a chlorine atom instead of fluorine, potentially altering its chemical properties.

    Methyl 3-fluoro-2-methoxybenzoate: Lacks the sulfamoyl group, which is crucial for certain biochemical interactions.

Uniqueness

Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both a fluorine atom and a sulfamoyl group makes it a valuable compound for diverse research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C9H10FNO5S

Molecular Weight

263.24 g/mol

IUPAC Name

methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate

InChI

InChI=1S/C9H10FNO5S/c1-15-8-6(9(12)16-2)3-5(4-7(8)10)17(11,13)14/h3-4H,1-2H3,(H2,11,13,14)

InChI Key

YVUMSKISTFRAES-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)S(=O)(=O)N)C(=O)OC

Origin of Product

United States

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